molecular formula C25H22ClN3O3S3 B2491363 (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 301222-89-9

(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

货号: B2491363
CAS 编号: 301222-89-9
分子量: 544.1
InChI 键: DQCYNJDFNSZGBM-BKUYFWCQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a sophisticated chemical compound featuring a unique molecular architecture with multiple heterocyclic systems. This compound contains a central thiazolidinone core with a thioxo modification at the 2-position and a 4-oxo functional group, which contributes to its potential bioactivity. The structure is further characterized by a (4-methoxybenzylidene) moiety at the 5-position of the thiazolidinone ring and an extended butanamide chain connecting to a (5-(2-chlorobenzyl)thiazol-2-yl) substituent. This complex arrangement places it within a class of compounds that have demonstrated significant potential as inhibitors of immunomodulatory enzymes, particularly in the context of cancer research . Preliminary research indicates this compound may function as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO), a key enzyme in the tryptophan-kynurenine pathway that plays a critical role in immune suppression within the tumor microenvironment . By potentially blocking this immunosuppressive pathway, the compound represents a promising candidate for investigating novel cancer immunotherapy approaches. The structural similarity to compounds described in patent literature suggests specific research applications in immuno-oncology, particularly for cancers that have developed resistance to conventional immunotherapies . The presence of both chlorobenzyl and methoxybenzylidene substituents in the Z-configuration likely contributes to optimal spatial orientation for target engagement, while the thioxothiazolidinone core may enhance binding affinity through additional hydrogen bonding and hydrophobic interactions. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers investigating immune checkpoint mechanisms, tumor microenvironment biology, or novel approaches to overcome cancer immunosuppression may find this compound particularly valuable for in vitro and preclinical studies. Proper handling procedures should be followed, and all experimental work should comply with applicable institutional safety guidelines and regulations.

属性

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3S3/c1-32-18-10-8-16(9-11-18)13-21-23(31)29(25(33)35-21)12-4-7-22(30)28-24-27-15-19(34-24)14-17-5-2-3-6-20(17)26/h2-3,5-6,8-11,13,15H,4,7,12,14H2,1H3,(H,27,28,30)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCYNJDFNSZGBM-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a complex organic molecule characterized by its thiazolidine and thiazole moieties. This article explores its biological activity, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O2S2C_{23}H_{24}N_{2}O_{2}S_{2}, with a molecular weight of approximately 424.6 g/mol. Its unique structure includes a thiazolidinone ring and various substituents that contribute to its biological activity.

Property Details
Molecular Formula C23H24N2O2S2
Molecular Weight 424.6 g/mol
Structural Features Thiazolidine ring, thiazole moiety

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cell proliferation, thereby exhibiting potential anticancer effects.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazolidine derivatives. The compound has shown significant antibacterial and antifungal activities against various strains, indicating its potential as an antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated in vitro. It effectively scavenges free radicals, reducing oxidative stress in cells.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties, potentially by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In animal models, it has been shown to reduce inflammation markers significantly .

Anticancer Potential

The compound's anticancer activity has been assessed through several studies. It has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment. The presence of the thiazolidine ring is associated with these anticancer effects due to its ability to modulate cellular pathways involved in tumor progression .

Case Studies

  • Hepatoprotective Study : A study evaluated the hepatoprotective role of a related thiazolidine derivative against carbon tetrachloride-induced liver injury in rats. The results indicated that the compound significantly reduced liver damage markers and inflammatory cytokines, showcasing its protective effects on liver tissues .
  • Antimicrobial Screening : In a comparative study of various thiazolidine derivatives, the compound exhibited strong activity against Staphylococcus aureus and Escherichia coli, outperforming some standard antibiotics.

科学研究应用

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : Studies have typically focused on human liver hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and HeLa cells.
  • Mechanism of Action : The anticancer activity is often attributed to the compound's ability to induce apoptosis in cancer cells, potentially through the inhibition of topoisomerase enzymes which are crucial for DNA replication and repair .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • In Vitro Studies : Various studies have reported the efficacy of thiazolidinone derivatives against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
  • Minimum Inhibitory Concentration (MIC) : Specific MIC values for related compounds suggest that modifications to the thiazolidinone structure can enhance antimicrobial potency, making them suitable candidates for further development .

Case Study 1: Anticancer Evaluation

A recent study investigated the cytotoxic effects of a closely related thiazolidinone derivative on multiple cancer cell lines. The results demonstrated a strong selective toxicity towards HepG-2 cells with an IC50 value lower than that of standard chemotherapeutic agents. Molecular docking studies indicated a high binding affinity to DNA, suggesting a potential mechanism for its anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing various thiazolidinone derivatives and evaluating their antimicrobial properties against common pathogens. The study found that certain modifications led to compounds with enhanced activity against resistant strains of bacteria, highlighting the importance of structural diversity in developing new antimicrobial agents .

相似化合物的比较

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Key Substituents Biological Activity Unique Features
Target Compound C₂₃H₁₉ClN₃O₃S₃ 2-Chlorobenzyl (thiazole); 4-Methoxybenzylidene (thiazolidinone) Under investigation (predicted: anti-inflammatory, antimicrobial) Methoxy group enhances solubility; Z-configuration optimizes target binding .
4-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide C₂₁H₂₀ClN₃O₂S₂ 4-Chlorobenzylidene; imidazolylpropyl Antimicrobial, enzyme inhibition Imidazole moiety increases basicity, improving interactions with acidic residues .
(Z)-N-(5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide C₂₄H₂₀FNO₄S₂ 4-Ethoxy-3-methoxybenzylidene; fluorine Anticancer, antioxidant Fluorine substitution enhances metabolic stability and membrane permeability .
3-[(5Z)-5-(3-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide C₂₂H₁₆ClN₃O₃S₂ 3-Chlorobenzylidene; coumarin-linked Anticancer, anti-inflammatory Coumarin group introduces fluorescence, aiding mechanistic studies .
N-[(5Z)-5-(2,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide C₂₆H₂₃N₃O₄S₂ 2,4-Dimethoxybenzylidene; methylbenzamide Antimicrobial, COX-2 inhibition Dual methoxy groups improve solubility and selectivity for COX-2 .

Key Research Findings

Structural Determinants of Activity

  • Methoxy vs. Chloro Substitution : The 4-methoxybenzylidene group in the target compound reduces cytotoxicity compared to 4-chloro analogs (e.g., ’s compound with trifluoromethyl), as methoxy is less electronegative and more biocompatible .
  • Thiazole vs. Thiadiazole : The thiazole ring in the target compound offers greater metabolic stability than thiadiazole-containing analogs (e.g., ), which are prone to oxidative degradation .

Pharmacokinetic Profiles

  • Solubility : The 4-methoxy group increases aqueous solubility (predicted logP = 3.2) compared to chloro-substituted analogs (logP = 4.1–4.5) .
  • Metabolic Stability : In vitro microsomal studies indicate slower hepatic clearance than ethoxy/methoxy hybrids (e.g., ’s compound), suggesting prolonged half-life .

准备方法

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing 2-aminothiazoles. As demonstrated by, 3-oxobutanamide serves as a versatile precursor for thiazole derivatives.

Procedure :

  • Reactants :
    • 3-Oxobutanamide (1.0 equiv)
    • Thiourea (1.1 equiv)
    • 2-Chlorobenzyl bromide (1.05 equiv)
  • Conditions :

    • Solvent: Ethanol
    • Temperature: Reflux (78°C)
    • Duration: 6–8 hours
  • Mechanism :

    • The β-ketoamide undergoes nucleophilic attack by thiourea, forming a thioamide intermediate.
    • Subsequent cyclization with 2-chlorobenzyl bromide introduces the aryl group, yielding the 2-aminothiazole core.
  • Purification :

    • Recrystallization from ethanol/water (3:1) affords the product as a pale-yellow solid (Yield: 72–78%).

Key Data :

  • Melting Point : 148–150°C
  • FT-IR (cm⁻¹) : 3350 (N–H), 1620 (C=N), 680 (C–S)
  • ¹H NMR (DMSO-d₆) : δ 7.45–7.32 (m, 4H, Ar–H), 5.21 (s, 2H, CH₂), 2.89 (s, 2H, thiazole–H).

Synthesis of 4-(5-(4-Methoxybenzylidene)-4-Oxo-2-Thioxothiazolidin-3-yl)Butanoic Acid

Knoevenagel Condensation for Thiazolidinone Formation

The thiazolidinone scaffold is synthesized via Knoevenagel condensation between rhodanine (2-thioxothiazolidin-4-one) and 4-methoxybenzaldehyde, as detailed in.

Procedure :

  • Reactants :
    • Rhodanine (1.0 equiv)
    • 4-Methoxybenzaldehyde (1.05 equiv)
    • Sodium acetate (1.2 equiv)
  • Conditions :

    • Solvent: Acetic acid
    • Temperature: Reflux (120°C)
    • Duration: 2 hours
  • Mechanism :

    • Base-catalyzed deprotonation of rhodanine generates a nucleophilic enolate.
    • Aldol condensation with 4-methoxybenzaldehyde forms the benzylidene derivative, followed by dehydration to yield the (Z)-configured product.
  • Purification :

    • Precipitation in ice-cold water, followed by recrystallization from ethanol (Yield: 82–95%).

Key Data :

  • Melting Point : 247–249°C
  • FT-IR (cm⁻¹) : 1705 (C=O), 1640 (C=C), 1250 (C–O–CH₃)
  • ¹H NMR (CDCl₃) : δ 7.82 (d, J = 8.5 Hz, 2H, Ar–H), 7.05 (d, J = 8.5 Hz, 2H, Ar–H), 3.89 (s, 3H, OCH₃), 3.42 (s, 2H, thiazolidinone–CH₂).

Introduction of the Butanoic Acid Chain

The butanoic acid moiety is introduced at position 3 of the thiazolidinone via nucleophilic substitution.

Procedure :

  • Reactants :
    • (Z)-5-(4-Methoxybenzylidene)-2-thioxothiazolidin-4-one (1.0 equiv)
    • 4-Bromobutanenitrile (1.2 equiv)
    • Potassium carbonate (2.0 equiv)
  • Conditions :

    • Solvent: Dimethylformamide (DMF)
    • Temperature: 80°C
    • Duration: 12 hours
  • Mechanism :

    • Deprotonation of the thiazolidinone’s nitrogen by K₂CO₃ facilitates nucleophilic attack on 4-bromobutanenitrile.
    • Hydrolysis of the nitrile to carboxylic acid is achieved using HCl (6M) at reflux.
  • Purification :

    • Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the acid as a white solid (Yield: 65%).

Key Data :

  • Melting Point : 132–134°C
  • FT-IR (cm⁻¹) : 1710 (C=O, acid), 1685 (C=O, thiazolidinone)
  • ¹³C NMR (DMSO-d₆) : δ 174.5 (COOH), 168.2 (C=O), 159.8 (C=N), 55.2 (OCH₃).

Amide Coupling and Final Assembly

Activation of Butanoic Acid

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂).

Procedure :

  • Reactants :
    • 4-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid (1.0 equiv)
    • Thionyl chloride (3.0 equiv)
  • Conditions :

    • Solvent: Dichloromethane (DCM)
    • Temperature: 0°C → room temperature
    • Duration: 2 hours
  • Workup :

    • Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a viscous oil.

Coupling with 5-(2-Chlorobenzyl)Thiazol-2-Amine

The acyl chloride is reacted with the thiazole amine to form the final amide bond.

Procedure :

  • Reactants :
    • Acyl chloride (1.0 equiv)
    • 5-(2-Chlorobenzyl)thiazol-2-amine (1.1 equiv)
    • Triethylamine (2.0 equiv)
  • Conditions :

    • Solvent: Tetrahydrofuran (THF)
    • Temperature: 0°C → room temperature
    • Duration: 12 hours
  • Mechanism :

    • Triethylamine scavenges HCl, driving the nucleophilic acyl substitution.
    • The amine attacks the electrophilic carbonyl carbon, forming the amide bond.
  • Purification :

    • Column chromatography (SiO₂, ethyl acetate/hexane 1:2) affords the target compound as a yellow solid (Yield: 58%).

Key Data :

  • Melting Point : 189–191°C
  • FT-IR (cm⁻¹) : 3300 (N–H), 1680 (C=O, amide), 1645 (C=O, thiazolidinone)
  • ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 7.85–7.22 (m, 8H, Ar–H), 5.18 (s, 2H, CH₂), 3.88 (s, 3H, OCH₃), 2.45–2.12 (m, 4H, butanamide–CH₂).

Optimization and Green Chemistry Approaches

Ultrasound-Assisted Synthesis

As reported in, ultrasound irradiation significantly enhances reaction efficiency for analogous thiazolidinones.

Comparative Data :

Parameter Conventional Method Ultrasound Method
Reaction Time 2 hours 8 minutes
Yield 82% 95%
Purity (HPLC) 98.2% 99.5%

Ultrasound promotes cavitation, accelerating mass transfer and reducing side reactions.

常见问题

Q. What are the key synthetic strategies for synthesizing (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Thiazole Ring Formation : React α-haloketones with thiourea derivatives under acidic/basic conditions to form the thiazole core .

Amide Coupling : Use coupling agents like EDCI or DCC to link the thiazole moiety to the butanamide backbone .

Benzylidene Introduction : Perform a Knoevenagel condensation between 4-methoxybenzaldehyde and the 4-oxo-thiazolidinone group under reflux in anhydrous conditions (e.g., ethanol with catalytic piperidine) .
Challenges :

  • Steric hindrance during benzylidene formation may require prolonged reaction times.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the Z-isomer .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., Z/E configuration via coupling constants in the benzylidene group) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, particularly the thioxothiazolidinone ring planarity and intermolecular hydrogen bonds (e.g., N–H⋯S interactions) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for improved yield and purity?

  • Methodological Answer :
  • Parameter Screening : Use fractional factorial designs to prioritize variables (temperature, solvent polarity, catalyst loading) .
  • Response Surface Methodology (RSM) : Optimize benzylidene condensation using Central Composite Design (CCD), focusing on reaction time (12–24 hrs) and solvent (DMF vs. ethanol) .
  • Validation : Confirm optimal conditions with triplicate runs (e.g., 85% yield in ethanol at 80°C for 18 hrs) .

Q. How to resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Comparative Assay Validation : Standardize protocols (e.g., MTT assay for cytotoxicity) using reference compounds like doxorubicin .
  • Target-Specific Profiling : Use SPR (Surface Plasmon Resonance) to validate binding affinity to proposed targets (e.g., kinases or DNA topoisomerases) .
  • Meta-Analysis : Cross-reference IC₅₀ values with structural analogs (e.g., 4-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid) to identify SAR trends .

Q. What computational approaches predict the compound’s binding affinity and pharmacokinetics?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with PPAR-γ or COX-2 active sites, focusing on hydrogen bonds with the methoxybenzylidene group .
  • DFT Calculations : Analyze electron density maps (via Multiwfn) to identify nucleophilic/electrophilic regions influencing reactivity .
  • ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 inhibition risks .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate esters at the butanamide carbonyl group, hydrolyzable in vivo .
  • Co-Crystallization : Use succinic acid or PEG-based co-formers to enhance dissolution rates .
  • Structural Modifications : Replace the 2-chlorobenzyl group with polar substituents (e.g., –OH or –SO₃H) while retaining thioxothiazolidinone bioactivity .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and monitor degradation via HPLC. The thioxo group is prone to hydrolysis at pH > 10 .
  • Stabilization Strategies : Add antioxidants (e.g., BHT) or lyophilize the compound for long-term storage .

Tables for Key Findings

Property Data Source
Synthetic Yield (Optimal) 78–85% (benzylidene step)
LogP (Predicted) 3.2 ± 0.3 (SwissADME)
IC₅₀ (Anticancer) 12.5 μM (MCF-7 cells)
Thermal Stability Decomposition at 220°C (DSC)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。